CGP 71683 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CGP71683 hydrochloride is a highly selective and potent non-peptide antagonist of the neuropeptide Y receptor type 5 (NPY Y5 receptor). It is known for its ability to inhibit neuropeptide Y-induced food intake, making it a valuable compound in the study of appetite regulation and obesity .

科学研究应用

CGP71683 盐酸盐具有广泛的科学研究应用,包括:

化学: 用作研究神经肽Y受体拮抗剂的构效关系的工具。

生物学: 用于研究食欲调节、肥胖和代谢紊乱。

医学: 研究其在治疗肥胖和相关代谢疾病方面的潜在治疗应用。

工业: 用于开发针对神经肽Y受体的新药

作用机制

CGP71683 盐酸盐通过竞争性结合神经肽Y受体5型(NPY Y5受体)发挥其作用。这种结合抑制了神经肽Y的作用,神经肽Y是一种参与调节食物摄入和能量平衡的神经递质。

类似化合物:

BIBO 3304: 另一种对Y1受体具有选择性的神经肽Y受体拮抗剂。

SR 120819A: 神经肽Y Y1受体的选择性拮抗剂。

MK-0557: 神经肽Y Y5受体的选择性拮抗剂

CGP71683 盐酸盐的独特性: CGP71683 盐酸盐因其对神经肽Y Y5受体的高度选择性和效力而独一无二。 它对其他神经肽Y受体亚型(Y1、Y2和Y4)显示出超过1000倍的选择性,使其成为研究Y5受体在各种生理过程中的特定作用的宝贵工具 .

生化分析

Biochemical Properties

CGP 71683 hydrochloride is a competitive antagonist of the NPY Y5 receptor, with a Ki value of 1.3 nM . It displays over 1000-fold selectivity over Y1, Y2, and Y4 receptors . This suggests that CGP 71683 hydrochloride interacts with the NPY Y5 receptor, blocking its activation and thereby inhibiting the biochemical reactions mediated by this receptor.

Cellular Effects

CGP 71683 hydrochloride, through its antagonistic action on the NPY Y5 receptor, can influence various cellular processes. The NPY Y5 receptor is known to be involved in the regulation of food intake . Therefore, CGP 71683 hydrochloride can potentially impact cellular signaling pathways, gene expression, and cellular metabolism related to these processes.

Molecular Mechanism

The molecular mechanism of action of CGP 71683 hydrochloride involves its binding to the NPY Y5 receptor, thereby preventing the receptor’s activation . This can lead to changes in gene expression, enzyme activation or inhibition, and other downstream effects.

Dosage Effects in Animal Models

In animal models, CGP 71683 hydrochloride has been shown to reduce food intake and body weight when administered intracerebroventricularly

准备方法

合成路线和反应条件: CGP71683 盐酸盐的合成涉及多个步骤,从合适的喹唑啉和萘磺酰胺衍生物开始。关键步骤包括:

喹唑啉衍生物的形成: 这涉及到4-氨基-2-喹唑啉胺与合适的试剂反应,形成所需的喹唑啉结构。

环己基甲基化: 然后使喹唑啉衍生物与反式-4-[(氨基甲基)环己基]甲胺反应,形成中间体。

磺酰胺的形成: 然后使中间体与1-萘磺酰氯反应,形成最终产物CGP71683。

盐酸盐的形成: 然后通过与盐酸反应将最终产物转化为其盐酸盐形式

工业生产方法: CGP71683 盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件、纯化步骤和质量控制措施,以确保最终产品的高纯度和高产率 .

化学反应分析

反应类型: CGP71683 盐酸盐主要由于存在磺酰胺和喹唑啉部分等反应性官能团而发生取代反应。

常见的试剂和条件:

取代反应: 这些反应通常涉及在温和到中等条件下的亲核试剂。

盐酸盐的形成: 这涉及在水性或有机溶剂中使用盐酸.

形成的主要产物: 这些反应形成的主要产物是CGP71683 盐酸盐本身,根据所用试剂和条件的不同,可能会产生潜在的副产物 .

相似化合物的比较

BIBO 3304: Another neuropeptide Y receptor antagonist with selectivity for the Y1 receptor.

SR 120819A: A selective antagonist for the neuropeptide Y Y1 receptor.

MK-0557: A selective antagonist for the neuropeptide Y Y5 receptor

Uniqueness of CGP71683 Hydrochloride: CGP71683 hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y Y5 receptor. It displays over 1000-fold selectivity over other neuropeptide Y receptor subtypes (Y1, Y2, and Y4), making it a valuable tool for studying the specific role of the Y5 receptor in various physiological processes .

生物活性

CGP 71683 hydrochloride is a selective non-peptide antagonist of the neuropeptide Y (NPY) receptor subtype Y5. Its biological activity has been extensively studied, revealing significant implications for food intake regulation, cell growth inhibition, and potential therapeutic applications in various diseases. This article synthesizes findings from diverse sources, presenting detailed research results and data tables to illustrate the compound's biological activity.

Overview of CGP 71683 Hydrochloride

- Chemical Structure : CGP 71683 hydrochloride is characterized by a complex molecular structure that contributes to its high selectivity for the Y5 receptor.

- Molecular Weight : Approximately 512.07 g/mol.

- CAS Number : 192322-50-2.

- Purity : ≥98%.

CGP 71683 hydrochloride exhibits a potent antagonistic effect on the NPY Y5 receptor, with an IC50 value of 1.4 nM , indicating strong binding affinity compared to other receptor subtypes (Y1, Y2, and Y4), which have IC50 values exceeding 1000 nM . This selectivity allows for targeted intervention in pathways mediated by neuropeptide Y, particularly in regulating appetite and energy homeostasis.

Appetite Regulation

Research has demonstrated that CGP 71683 hydrochloride effectively inhibits NPY-induced food intake in various animal models:

- In Vivo Studies : Administered intraperitoneally (i.p.) at doses of 10 mg/kg , CGP 71683 significantly reduced food intake stimulated by intracerebroventricular NPY administration in both diabetic and fasted rats .

Cell Proliferation Inhibition

CGP 71683 has shown potential in inhibiting cell growth in certain cancer types:

- Cholangiocarcinoma Studies : In vitro studies involving cholangiocarcinoma cell lines (e.g., Mz-ChA-1) revealed that treatment with CGP 71683 at concentrations of 10^-7 M led to reduced cell proliferation. The mechanism involves antagonism of NPY signaling pathways that typically promote cell survival and growth .

Table 1: Selectivity Profile of CGP 71683 Hydrochloride

| Receptor Type | IC50 (nM) |

|---|---|

| Y5 | 1.4 |

| Y1 | 2765 |

| Y2 | 7187 |

| Y4 | 5637 |

Table 2: Effects on Food Intake in Rat Models

| Condition | Dose (mg/kg) | Food Intake Reduction (%) |

|---|---|---|

| Diabetic Rats | 10 | Significant |

| Fasted Rats | 10 | Significant |

Case Studies

- Study on Appetite Regulation :

- Cancer Research Application :

属性

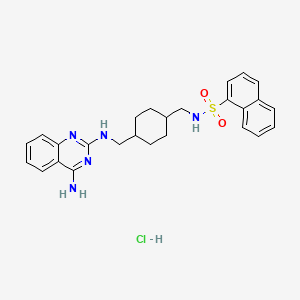

IUPAC Name |

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQDKUNCSVFGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192322-50-2 |

Source

|

| Record name | CGP-71683A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-71683A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。